(S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride
Description
(S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride is a chiral amino acid derivative
Properties
IUPAC Name |
(3S)-3-amino-4-(3-chlorophenyl)butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2.ClH/c11-8-3-1-2-7(4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFPEMYQUCEGDY-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C[C@@H](CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331763-54-3 | |
| Record name | Benzenebutanoic acid, β-amino-3-chloro-, hydrochloride (1:1), (βS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=331763-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Reaction Pathway and Conditions
- Starting Material : L-Aspartic acid is converted to its β-lactam intermediate via cyclization with 3-chlorobenzaldehyde under acidic conditions.
- Ring-Opening Amination : The β-lactam undergoes nucleophilic ring-opening with ammonia or ammonium chloride, introducing the amino group at the β-position.
- Hydrochloride Formation : The free base is treated with hydrochloric acid in ethanol to yield the hydrochloride salt.
Key Parameters :
- Temperature: 80–100°C for cyclization
- Solvent: Ethanol/water mixture (3:1 v/v)
- Yield: 68–72% after purification
Asymmetric Synthesis via Catalytic Hydrogenation
Asymmetric hydrogenation of α,β-unsaturated precursors is a scalable industrial method.
Substrate Preparation
Hydrogenation Conditions
- Pressure: 50–100 bar H₂
- Temperature: 25–40°C
- Solvent: Tetrahydrofuran (THF) or methanol
- Enantiomeric Excess (ee): >98% (S)-isomer
Post-Hydrogenation Steps :
- Ester Hydrolysis : The hydrogenated ester is saponified with NaOH to the carboxylic acid.
- Amination : A Curtius rearrangement or Staudinger reaction introduces the amino group.
Resolution of Racemic Mixtures
Racemic 3-amino-4-(3-chlorophenyl)butanoic acid is resolved using chiral auxiliaries.
Diastereomeric Salt Formation
- Racemate Preparation : Synthesized via Ullmann coupling of 3-chlorophenylboronic acid with β-bromoalanine.
- Resolution Agent : (+)-Ditoluoyl-D-tartaric acid forms diastereomeric salts with the (S)-enantiomer, which are separated by fractional crystallization.
- Recovery : The resolved (S)-enantiomer is treated with HCl to form the hydrochloride salt.
Yield : 40–45% (theoretical maximum 50% for racemic resolution)
Enzymatic Kinetic Resolution
Lipases and acylases enable enantioselective hydrolysis of acylated intermediates.
Process Overview
- Acylation : Racemic 3-amino-4-(3-chlorophenyl)butanoic acid is acetylated with vinyl acetate.
- Enzymatic Hydrolysis : Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (R)-acetylated isomer, leaving the (S)-isomer intact.
- Separation : The (S)-amine is extracted and converted to the hydrochloride salt.
Advantages :
Solid-Phase Synthesis for Small-Scale Production
Solid-phase methods are preferred for research-scale synthesis.
Resin-Bound Intermediate
- Wang Resin Functionalization : Loaded with Fmoc-protected β-alanine.
- Suzuki Coupling : 3-Chlorophenylboronic acid is coupled using Pd(PPh₃)₄ catalyst.
- Deprotection and Cleavage : Fmoc removal with piperidine, followed by TFA cleavage from the resin.
Purity : >95% (HPLC)
Yield : 50–60%
Industrial-Scale Continuous Flow Synthesis
Continuous flow systems enhance efficiency for large batches.
Reactor Design
- Microreactor : Mixes 3-chlorophenylmagnesium bromide with β-nitrocinnamic acid.
- Hydrogenation Module : Pd/C catalyst bed reduces the nitro group to amine.
- In-line Crystallization : HCl gas is introduced to precipitate the hydrochloride salt.
Throughput : 5–10 kg/day
Purity : 99.2% (by qNMR)
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Chiral Pool | 68–72 | 99 | Moderate | 120–150 |
| Asymmetric Hydrogenation | 85–90 | >98 | High | 90–110 |
| Racemic Resolution | 40–45 | 99 | Low | 200–250 |
| Enzymatic Resolution | 45–50 | 95–97 | Moderate | 150–180 |
| Continuous Flow | 75–80 | 99 | High | 70–90 |
Critical Challenges and Optimization Strategies
Stereochemical Purity
Scientific Research Applications
Scientific Research Applications
-
Neuroscience :
- Investigated for its effects on GABA_B receptors, contributing to studies on anxiety and muscle spasticity.
- Potential applications in treating neurological disorders such as multiple sclerosis and spinal cord injuries due to its muscle relaxant properties.
-
Pharmacology :
- Explored for its analgesic properties in managing chronic pain conditions.
- Research indicates potential neuroprotective effects, which may be beneficial in neurodegenerative diseases.
-
Chemistry :
- Used as a building block for synthesizing more complex molecules in organic chemistry.
- Engaged in various chemical reactions including oxidation and reduction, allowing for the development of derivatives with tailored properties.
The biological activity of (S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride can be compared with its enantiomer (R)-3-Amino-4-(3-chlorophenyl)butanoic acid:
| Compound | GABA_B Receptor Interaction | Primary Use | Side Effects |
|---|---|---|---|
| (S)-Baclofen | Agonist | Muscle spasticity | Drowsiness, dizziness |
| (R)-Baclofen | Weaker Agonist | Limited use | Less well-studied |
Case Studies
-
Clinical Efficacy in Spasticity :
A study demonstrated that patients with multiple sclerosis treated with (S)-baclofen showed significant improvements in muscle tone and spasticity compared to placebo controls. This highlights its effectiveness as a therapeutic agent for muscle-related disorders. -
Neuropathic Pain Management :
Research indicated that (S)-baclofen effectively reduced pain scores in patients suffering from neuropathic pain syndromes, showcasing its analgesic properties and potential role in pain management strategies.
Interaction Studies
Research has focused on how this compound interacts with various biological targets:
- Enzyme Interactions : Studies have shown that (S)-baclofen may inhibit certain enzymes involved in neurotransmitter metabolism, enhancing its therapeutic efficacy.
- Receptor Binding Affinity : Investigations reveal that the compound has a higher binding affinity for GABA_B receptors compared to many other GABAergic agents, contributing to its potency.
Mechanism of Action
The compound exerts its effects primarily through interactions with GABA receptors in the central nervous system. By mimicking the structure of GABA, it can modulate neurotransmission, potentially leading to sedative or anxiolytic effects. The exact molecular targets and pathways involved include binding to GABA_A and GABA_B receptors, influencing ion channel activity and neurotransmitter release.
Comparison with Similar Compounds
Gamma-aminobutyric acid (GABA): The primary inhibitory neurotransmitter in the brain.
Baclofen: A GABA_B receptor agonist used as a muscle relaxant.
Gabapentin: A GABA analog used to treat neuropathic pain and epilepsy.
Uniqueness: (S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride is unique due to its specific structural modifications, which confer distinct pharmacological properties compared to other GABA analogs. Its chiral nature and the presence of the 3-chlorophenyl group contribute to its unique interactions with biological targets.
Biological Activity
(S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride, also known as (S)-baclofen, is a chiral amino acid derivative with significant biological activity. This compound is characterized by its unique molecular structure, which includes a butanoic acid backbone, an amino group, and a chlorophenyl substituent. The hydrochloride form enhances its solubility, making it suitable for various pharmaceutical applications. Its molecular formula is C10H13ClNO2 with a molecular weight of approximately 250.12 g/mol .
This compound acts primarily as a GABA_B receptor agonist , influencing neurotransmission in the central nervous system. This action leads to various physiological effects, including muscle relaxation and analgesia. The compound's interaction with GABA_B receptors modulates neurotransmitter release and neuronal excitability, contributing to its therapeutic effects in conditions such as spasticity and neuropathic pain.
Pharmacological Effects
- Muscle Relaxation : The compound is used clinically to treat muscle spasticity due to neurological disorders.
- Analgesic Properties : It exhibits pain-relieving effects, making it useful in managing chronic pain conditions.
- Neuroprotective Effects : Research suggests potential neuroprotective properties, which may be beneficial in neurodegenerative diseases .
Comparative Biological Activity
The biological activity of this compound can be compared with its enantiomer (R)-3-Amino-4-(3-chlorophenyl)butanoic acid. While both compounds interact with GABA_B receptors, their efficacy and side effect profiles differ significantly due to their stereochemistry.
| Compound | GABA_B Receptor Interaction | Primary Use | Side Effects |
|---|---|---|---|
| (S)-Baclofen | Agonist | Muscle spasticity | Drowsiness, dizziness |
| (R)-Baclofen | Weaker Agonist | Limited use | Less well-studied |
Case Studies
- Clinical Efficacy in Spasticity : A study demonstrated that patients with multiple sclerosis experienced significant improvements in muscle tone and spasticity when treated with (S)-baclofen compared to placebo controls.
- Neuropathic Pain Management : Another research highlighted its effectiveness in reducing pain scores in patients suffering from neuropathic pain syndromes, indicating its analgesic properties.
Interaction Studies
Research has focused on how this compound interacts with various biological targets:
- Enzyme Interactions : Studies have shown that the compound may inhibit certain enzymes involved in neurotransmitter metabolism, enhancing its therapeutic efficacy .
- Receptor Binding Affinity : Investigations into its binding affinity for GABA_B receptors reveal that the compound has a higher affinity than many other GABAergic agents, contributing to its potency .
Synthesis and Applications
The synthesis of this compound typically involves multi-step chemical reactions ensuring high purity and yield. These methods are crucial for pharmaceutical applications where the compound's biological activity is directly related to its structural integrity.
Applications in Pharmaceutical Research
Q & A
Q. What analytical methods are recommended for determining enantiomeric purity in synthetic batches of (S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride?
High-performance liquid chromatography (HPLC) with chiral stationary phases is the gold standard. For example, optical purity >98% ee can be achieved using chiral columns, as demonstrated in studies on structurally similar compounds like (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride . Method optimization should include mobile phase composition (e.g., acetonitrile/water with trifluoroacetic acid) and column temperature to resolve enantiomers.
Q. How can researchers optimize the synthesis yield of this compound?
Key parameters include:
- Chiral resolution : Use enantioselective catalysts (e.g., asymmetric hydrogenation) or enzymatic methods to favor the (S)-configuration .
- Protection/deprotection strategies : Boc- or Fmoc-protected intermediates (e.g., Boc-(S)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid) improve reaction control and reduce racemization .
- Purification : Recrystallization in ethanol/water mixtures enhances purity (>97%) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : H and C NMR confirm the stereochemistry and aryl substitution pattern (e.g., 3-chlorophenyl group at C4) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (CHClFNO, MW 269.65) and isotopic patterns .
- FT-IR : Peaks at ~1700 cm (carboxylic acid) and ~3300 cm (amine hydrochloride) confirm functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological activity data between enantiomers?
- Comparative assays : Test (S)- and (R)-enantiomers (e.g., CAS 270596-38-8 vs. 1204818-19-8) in parallel using in vitro receptor-binding assays (e.g., GLP-1 receptor for sitagliptin-related studies) .
- Molecular docking : Computational modeling predicts stereospecific interactions with target proteins (e.g., dipeptidyl peptidase-4) .
- Metabolic profiling : LC-MS/MS tracks enantiomer-specific metabolism in hepatocyte models .
Q. What strategies are effective for studying the compound’s role as a pharmaceutical impurity or metabolite?
- Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions to simulate stability in drug formulations .
- Impurity quantification : Use ultra-HPLC (UHPLC) with charged aerosol detection (CAD) to detect trace levels (<0.1%) in sitagliptin batches .
- In vivo tracking : Radiolabel the compound (e.g., C at the amino group) to monitor pharmacokinetics in preclinical models .
Q. How can researchers address challenges in solid-phase peptide synthesis involving this compound?
- Side-chain protection : Use acid-labile groups (e.g., tert-butyl) to prevent undesired reactions during coupling .
- Coupling efficiency : Activate the carboxylic acid with HATU/DIPEA in DMF to achieve >90% coupling yields .
- Cleavage conditions : Optimize TFA/water scavenger ratios to remove protecting groups without racemization .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
- ANOVA with post-hoc tests : Compare IC values across enantiomers or structural analogs (e.g., 3-chlorophenyl vs. 4-hydroxyphenyl derivatives) .
Q. How should researchers validate chiral purity in regulatory submissions?
- ICH guidelines : Follow Q2(R1) for method validation, including specificity, linearity (R > 0.99), and precision (%RSD < 2%) .
- Cross-laboratory studies : Collaborate with independent labs to reproduce enantiomeric excess (ee) results using identical columns (e.g., Chiralpak IA) .
Safety and Handling
Q. What precautions are essential for safe handling in laboratory settings?
- PPE : Wear nitrile gloves and safety goggles to avoid skin/eye contact (refer to SDS for CAS 270596-38-8) .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
- Storage : Store at 2–8°C in airtight containers to prevent hydrolysis of the hydrochloride salt .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
